![molecular formula C15H22INOS B5294190 N-methyl-N-(5-methyl-1,3-oxathiol-2-ylidene)-1-adamantanaminium iodide](/img/structure/B5294190.png)
N-methyl-N-(5-methyl-1,3-oxathiol-2-ylidene)-1-adamantanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(5-methyl-1,3-oxathiol-2-ylidene)-1-adamantanaminium iodide, commonly known as Memantine, is a medication used to treat Alzheimer's disease and dementia. It is an uncompetitive NMDA receptor antagonist that works by regulating glutamate, an important neurotransmitter in the brain. Memantine has been widely researched for its potential in treating various neurological disorders.
Wirkmechanismus
Memantine works by blocking the NMDA receptor, which is involved in the regulation of glutamate, an important neurotransmitter in the brain. By blocking the NMDA receptor, Memantine reduces the influx of calcium into the neuron, which can lead to neuronal damage and cell death. This mechanism of action is different from other Alzheimer's medications, such as cholinesterase inhibitors, which work by increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
Memantine has been shown to improve cognitive function, memory, and overall quality of life in patients with Alzheimer's disease. It has also been investigated for its potential in treating depression, anxiety, and addiction. Memantine has been shown to have a low toxicity profile, with few side effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
Memantine has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied in animal models and human clinical trials. Memantine is also relatively easy to synthesize and purify, making it an accessible compound for researchers. However, Memantine has limitations as well. It is a relatively large and complex molecule, which can make it difficult to modify for structure-activity relationship studies. Additionally, Memantine has a relatively low potency, which can limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for Memantine research. One area of interest is the potential use of Memantine in combination with other medications for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the development of Memantine derivatives with improved potency and selectivity. Additionally, Memantine has been investigated for its potential in treating various psychiatric disorders, and further research in this area is warranted. Finally, Memantine has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke, and further research in this area may lead to the development of new treatments for these conditions.
Synthesemethoden
Memantine is synthesized by reacting 1-adamantanamine with methylamine and 2-bromopropene in the presence of a base, followed by iodination with iodine. The resulting compound is then purified by recrystallization. The yield of the synthesis process is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Memantine has been studied extensively for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has been shown to improve cognitive function, memory, and overall quality of life in patients with Alzheimer's disease. Memantine has also been investigated for its potential in treating depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
1-adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22NOS.HI/c1-10-9-18-14(17-10)16(2)15-6-11-3-12(7-15)5-13(4-11)8-15;/h9,11-13H,3-8H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNVPLUDIUNIS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[N+](C)C23CC4CC(C2)CC(C4)C3)O1.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.